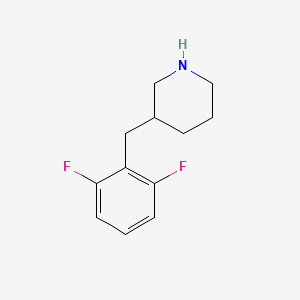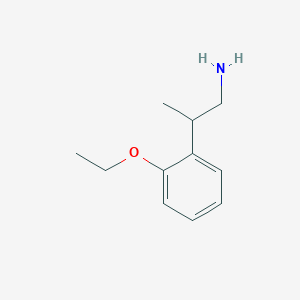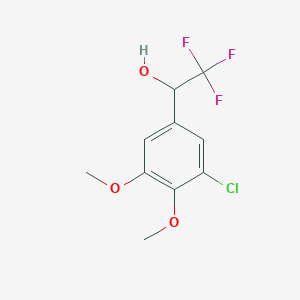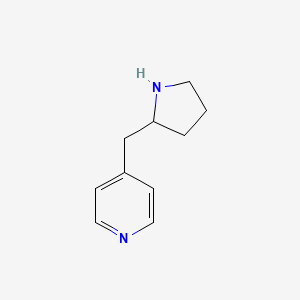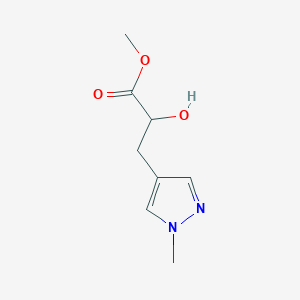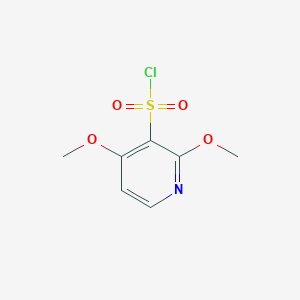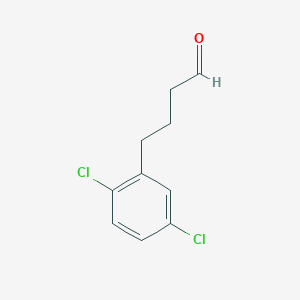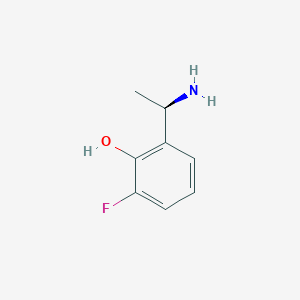
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a pent-3-ene-1,2-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically includes the use of hydroxyl and aldehyde groups present in biomass-derived molecules, which are then subjected to reductive amination using catalysts such as ruthenium nanoparticles supported on niobium oxide and molecular hydrogen .
Industrial Production Methods
Industrial production of this compound may involve the catalytic transformation of renewable biomass into value-added chemicals. This method is appealing due to its sustainability and the use of mild reaction conditions, which result in high selectivity towards the desired product .
化学反应分析
Types of Reactions
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
作用机制
The mechanism of action of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in its aromatic structure.
2-(Aminomethyl)pyridine: Another similar compound with an aminomethyl group attached to a pyridine ring.
2-(Aminomethyl)thiophene: This compound features an aminomethyl group attached to a thiophene ring
Uniqueness
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is unique due to its specific structure, which includes both an aminomethyl group and a pent-3-ene-1,2-diol backbone. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
2-(aminomethyl)-4-methylpent-3-ene-1,2-diol |
InChI |
InChI=1S/C7H15NO2/c1-6(2)3-7(10,4-8)5-9/h3,9-10H,4-5,8H2,1-2H3 |
InChI 键 |
HYKHIEVXNBEDEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(CN)(CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


